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Compound of Interest

Compound Name: 2-Chloro-3-methylaniline

Cat. No.: B1589733 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-3-methylaniline (CAS No: 29027-17-6), a key intermediate in the synthesis of various

dyes, pigments, and pharmaceuticals.[1] This document is intended for researchers, scientists,

and professionals in drug development, offering a detailed look at its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Properties
IUPAC Name: 2-chloro-3-methylaniline

Molecular Formula: C₇H₈ClN[1]

Molecular Weight: 141.60 g/mol [1]

Structure: An aniline ring substituted with a chlorine atom at position 2 and a methyl group at

position 3.[1]

Spectroscopic Data
The following sections present the available and expected spectroscopic data for 2-Chloro-3-
methylaniline. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

2.1.1. ¹H NMR Spectroscopic Data

The proton NMR spectrum provides information on the chemical environment and connectivity

of hydrogen atoms in the molecule. The following data was obtained in DMSO-d₆ at 400 MHz.

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

6.90 Triplet (t) 7.7 1H Aromatic H

6.66 Doublet (d) 7.9 1H Aromatic H

6.50 Doublet (d) 7.4 1H Aromatic H

5.23
Broad Singlet (br

s)
- 2H -NH₂

2.24 Singlet (s) - 3H -CH₃

Data sourced

from

ChemicalBook.

[2]

2.1.2. ¹³C NMR Spectroscopic Data

While specific experimental ¹³C NMR data for 2-Chloro-3-methylaniline is not readily available

in the public domain, the expected signals can be predicted based on its structure. The

molecule has seven distinct carbon atoms, which should result in seven unique signals in the

¹³C NMR spectrum.
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Chemical Shift (δ) ppm Expected Assignment

~145-150 C-NH₂

~135-140 C-CH₃

~120-130 C-Cl

~115-130 Aromatic C-H

~115-130 Aromatic C-H

~115-130 Aromatic C-H

~15-20 -CH₃

Note: These are estimated chemical shift

ranges. Actual values may vary.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. Specific experimental IR peak data for 2-Chloro-3-
methylaniline is not widely published. However, the expected characteristic absorption bands

are listed below.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3300-3500 N-H Stretch Primary Amine (-NH₂)

3000-3100 C-H Stretch Aromatic C-H

2850-2960 C-H Stretch Methyl (-CH₃)

1600-1650 N-H Bend Primary Amine (-NH₂)

1450-1600 C=C Stretch Aromatic Ring

1000-1250 C-N Stretch Aryl Amine

700-800 C-Cl Stretch Aryl Halide

Note: These are typical

frequency ranges for the

specified functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of the molecular weight and elemental composition.

m/z Assignment

141.59 Molecular Ion [M]⁺

Data sourced from Benchchem.[1]

The presence of a chlorine atom would be expected to produce a characteristic M+2 peak (at

approximately m/z 143.59) with an intensity of about one-third of the molecular ion peak,

corresponding to the ³⁷Cl isotope.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.
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NMR Spectroscopy
Sample Preparation:

Accurately weigh 10-20 mg of 2-Chloro-3-methylaniline for ¹H NMR (20-50 mg for ¹³C

NMR).

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃) in a clean, dry vial.

Ensure complete dissolution, using gentle vortexing if necessary.

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of

approximately 4-5 cm.

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans

are sufficient.

For ¹³C NMR, a greater number of scans will be required due to the lower natural

abundance of the ¹³C isotope.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

like tetramethylsilane (TMS).
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IR Spectroscopy (Thin Solid Film Method)
Sample Preparation:

Dissolve a small amount (approx. 10-20 mg) of 2-Chloro-3-methylaniline in a few drops

of a volatile solvent (e.g., methylene chloride or acetone).

Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.

Apply one or two drops of the solution onto the center of the salt plate.

Allow the solvent to evaporate completely, leaving a thin, even film of the compound on

the plate.

Data Acquisition:

Place the salt plate into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract

atmospheric interferences.

Acquire the sample spectrum.

If peak intensities are too low, add more solution to the plate and re-run. If intensities are

too high, clean the plate and prepare a more dilute sample.

Label the significant peaks on the resulting spectrum.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of 2-Chloro-3-methylaniline in a suitable volatile solvent, such

as methanol or acetonitrile. The concentration should typically be in the range of 1-10

µg/mL.

Data Acquisition (using Electrospray Ionization - ESI):
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Calibrate the mass spectrometer using a standard calibration solution to ensure mass

accuracy.

Introduce the sample solution into the ion source via direct infusion or through a liquid

chromatography (LC) system.

Apply appropriate ESI conditions (e.g., capillary voltage, nebulizing gas pressure, drying

gas flow rate and temperature) to achieve stable ionization.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺ or the molecular ion [M]⁺.

The data system will plot ion intensity versus the mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 2-Chloro-3-methylaniline.
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Spectroscopic Analysis
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Compound Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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